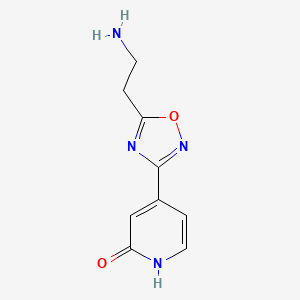

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-3-1-8-12-9(13-15-8)6-2-4-11-7(14)5-6/h2,4-5H,1,3,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDPCRTXGHHFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves:

- Construction of the 1,2,4-oxadiazole ring through cyclization of amidoximes with carboxylic acid derivatives.

- Functionalization of the pyridin-2-one core.

- Introduction of the 2-aminoethyl substituent via nucleophilic substitution or reductive amination.

These steps are often executed sequentially with intermediate purifications to ensure high purity and yield.

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole heterocycle is commonly synthesized by cyclization of amidoximes with carboxylic acid derivatives such as esters, acid chlorides, or activated acids. This approach is well-documented and favored due to the availability of starting materials and the bioisosteric properties of the oxadiazole ring.

Amidoxime and Acyl Chloride Cyclization: The classical method, first reported by Tiemann and Krüger, involves reacting amidoximes with acyl chlorides to form the oxadiazole ring, often catalyzed by pyridine or tetrabutylammonium fluoride to improve yields and reaction rates. This method can yield side products and requires careful purification.

Amidoxime and Activated Ester or Acid Coupling: Amidoximes react with methyl or ethyl esters of carboxylic acids in the presence of coupling reagents such as EDC, DCC, CDI, or TBTU. This method offers milder conditions and better selectivity, though yields can vary widely (11–90%) depending on substituents and reaction conditions.

One-Pot Synthesis in Superbase Medium: A more recent approach involves a one-pot reaction of amidoximes with methyl or ethyl esters in NaOH/DMSO at room temperature, simplifying purification and enabling diverse analog synthesis, albeit with moderate to long reaction times (4–24 h).

Vilsmeier Reagent Activation: Activation of carboxylic acids with Vilsmeier reagent followed by reaction with amidoximes provides good to excellent yields (61–93%) under mild conditions, with straightforward purification.

1,3-Dipolar Cycloaddition: Although less common due to issues with selectivity and catalyst cost, 1,3-dipolar cycloaddition of nitrile oxides with nitriles can form 1,2,4-oxadiazoles under platinum(IV) catalysis.

Functionalization of the Pyridin-2-one Core

The pyridin-2(1H)-one moiety can be constructed or functionalized through established heterocyclic synthesis methods. According to patent WO1998022459A1, derivatives of pyridin-2-yl-methylamine are prepared via multi-step sequences including:

- Formation of pyridine intermediates bearing protective groups.

- Selective substitution reactions such as benzylation or silyl protection.

- Oxidative cleavage and reductive amination steps to introduce aldehyde and amine functionalities.

- Isolation and purification using extraction, drying, and reduced pressure distillation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The aminoethyl group can be oxidized to form an amine oxide.

Reduction: : The oxadiazole ring can be reduced to form a different heterocyclic structure.

Substitution: : The pyridin-2(1H)-one core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of amine oxides.

Reduction: : Formation of reduced heterocyclic compounds.

Substitution: : Formation of substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

Structure

The compound features:

- A pyridin-2(1H)-one core.

- A 1,2,4-oxadiazole ring at the 5-position.

- An aminoethyl group at the 2-position.

Chemistry

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing other complex organic molecules.

- Coordination Chemistry : Acts as a ligand in various coordination complexes.

Biology

- Enzyme Inhibition Studies : Investigated for its ability to inhibit specific enzymes, contributing to understanding metabolic pathways.

- Receptor Binding : Explored for potential interactions with biological receptors, which may lead to therapeutic applications.

Medicine

- Anticancer Activity : Preliminary studies indicate potential efficacy against various cancer cell lines. For instance, related compounds have shown significant growth inhibition against multiple cancer types .

- Antimicrobial Properties : Exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

Material Science

- Development of New Materials : Its properties are being explored for creating advanced materials like conductive polymers used in electronics .

Anticancer Studies

Recent studies on related oxadiazole compounds indicate significant anticancer activity. For example:

- Compounds derived from oxadiazoles demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 86% against various cancer cell lines .

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles possess notable antimicrobial properties:

- A study evaluated several synthesized oxadiazole compounds against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial effects .

Molecular Docking Studies

Molecular docking has been utilized to predict interactions between these compounds and biological targets, providing insights into their potential efficacy as therapeutic agents .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations

Substituent Effects: Aminoethyl (Target): Enhances solubility and interaction with biological targets (e.g., ionic interactions with aspartate/glutamate residues). Thienyl (): Introduces aromaticity for π-π stacking but may decrease metabolic stability due to sulfur oxidation.

Core Modifications: Naphthyridinone (): A larger conjugated system may improve binding to planar targets (e.g., kinase ATP pockets) but increases molecular weight and complexity.

Salt Forms () : Hydrochloride derivatives improve solubility, a critical factor in oral bioavailability.

Biological Activity

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound featuring both oxadiazole and pyridine moieties. This structural combination provides a unique chemical profile that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀N₄O₂

- Molecular Weight : 206.20 g/mol

- CAS Number : 2091618-19-6

The biological activity of 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:

- In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) with IC₅₀ values in the micromolar range .

| Compound | Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | MCF-7 | 0.65 |

| Other derivatives | A549 | 0.75 |

| Other derivatives | DU-145 | 2.41 |

Mechanistic Insights

Research indicates that the anticancer activity is associated with increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells . Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, which may enhance its binding affinity and specificity .

Study 1: Anticancer Evaluation

A study synthesized various derivatives linked to 5-fluorouracil and evaluated their anticancer activities against several human cancer cell lines. Among the tested compounds, those containing the oxadiazole structure showed enhanced cytotoxicity compared to standard treatments .

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibitory potential of similar oxadiazole compounds against human carbonic anhydrases (hCA). The results indicated that certain derivatives could selectively inhibit hCA IX at nanomolar concentrations, suggesting a promising avenue for developing targeted cancer therapies .

Q & A

Q. How can computational chemistry accelerate the optimization of this compound’s pharmacokinetic profile?

- Methodology :

- QSAR modeling : Train models on datasets of oxadiazole derivatives to predict logP, solubility, and BBB permeability.

- MD simulations : Simulate blood-brain barrier penetration using CHARMM force fields.

- AI-driven synthesis planning : Platforms like Synthia propose novel routes to bypass low-yield steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.